(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol
Description
Contextualization within Halogenated Pyrazole (B372694) Chemistry
Halogenated pyrazoles are a significant subclass of pyrazole derivatives, with the halogen atom serving as a versatile functional group for further chemical transformations. globalresearchonline.net The introduction of an iodine atom, as seen in (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, is particularly strategic. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. organic-chemistry.org This reactivity allows for the introduction of a wide array of substituents at the 3-position of the pyrazole ring, enabling the synthesis of diverse molecular architectures.
Electrophilic halogenation of the pyrazole ring typically occurs at the 4-position. globalresearchonline.net Therefore, the synthesis of 3-iodo pyrazoles often requires multi-step strategies, highlighting the specific synthetic value of compounds like this compound.
Significance as a Functionalized Heterocyclic Building Block
This compound serves as a prime example of a functionalized heterocyclic building block. scirp.orglifechemicals.com These are relatively simple molecules that incorporate one or more reactive sites, allowing for their incorporation into larger, more complex structures. The utility of this compound as a building block is demonstrated in its application in the synthesis of other chemical intermediates. For instance, it is used as a precursor in the synthesis of 4-(chloromethyl)-3-iodo-1-methyl-1H-pyrazole. nih.gov This reaction involves the conversion of the primary alcohol to a chloromethyl group, a transformation that highlights the reactivity of the hydroxymethyl moiety. nih.gov
The presence of three distinct functional groups—the reactive iodine atom, the nucleophilic hydroxymethyl group, and the N-methyl group which influences the electronic properties of the pyrazole ring—provides chemists with a powerful tool for creating a variety of derivatives with tailored properties.
Overview of Research Trajectories for Pyrazole Derivatives
Research into pyrazole derivatives is a vibrant and rapidly expanding field. mdpi.com The core pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.gov
The trajectory of research for compounds like this compound is likely to be focused on leveraging its unique combination of functional groups to synthesize novel libraries of compounds for biological screening. The ability to perform selective modifications at the iodo and hydroxymethyl positions opens up avenues for creating diverse molecular shapes and functionalities. Furthermore, the exploration of new synthetic methodologies that utilize this and similar building blocks is an ongoing area of interest in organic synthesis.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 2155855-30-2 |
| Molecular Formula | C5H7IN2O |
| Molecular Weight | 238.03 g/mol |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
(3-iodo-1-methylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDCQORQYQAYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 1 Methyl 1h Pyrazol 4 Yl Methanol
Strategies for Pyrazole (B372694) Ring Formation Preceding Functionalization
The construction of the pyrazole ring is the foundational step in the synthesis of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol. Several classical and modern synthetic strategies can be employed to form the pyrazole nucleus, which is then subjected to further functionalization.
One of the most common and versatile methods for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative . This approach allows for the introduction of substituents at various positions of the pyrazole ring by choosing appropriately substituted starting materials. For the synthesis of the target molecule, a precursor could be synthesized that already contains functionalities that can be later converted to the iodo and hydroxymethyl groups.
Another powerful strategy is the [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (such as an alkyne or alkene) . This method offers a high degree of control over the regioselectivity of the resulting pyrazole.
More contemporary approaches, such as multicomponent reactions , have also been developed for the efficient one-pot synthesis of highly substituted pyrazoles. These reactions offer advantages in terms of atom economy and procedural simplicity.
Once the pyrazole ring is formed, subsequent steps are required to introduce the specific substituents present in this compound.
Targeted Iodination and N-Methylation Approaches
Iodination of the pyrazole ring can be achieved through electrophilic substitution. Reagents such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS) are commonly used. The position of iodination is directed by the existing substituents on the pyrazole ring. For instance, direct iodination of 1-methyl-1H-pyrazole would likely lead to substitution at the C4 position due to electronic effects. Therefore, a strategy where the C4 position is blocked or the iodination is performed on a precursor where the C3 position is activated is often necessary. A plausible route involves the iodination of a pre-formed pyrazole that is unsubstituted at the C3 position.
N-Methylation of the pyrazole nitrogen can be accomplished using a variety of methylating agents, such as methyl iodide, dimethyl sulfate, or diazomethane (B1218177). When starting with an NH-pyrazole, methylation can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on the pyrazole ring, as well as the reaction conditions. In some cases, separation of the isomers is required. To ensure selective N1-methylation, a common strategy is to first introduce a bulky protecting group on one of the nitrogen atoms, perform the desired transformations on the other positions of the ring, and then carry out the methylation before or after the deprotection step.
A potential synthetic sequence could involve the formation of a 3-iodopyrazole, followed by N-methylation. Alternatively, a 1-methylpyrazole (B151067) could be synthesized first, followed by a regioselective iodination at the C3 position.
Reduction of 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde to this compound
The final key transformation in the synthesis of this compound is the reduction of the aldehyde functionality of the precursor, 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde.
Substrate Preparation: 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde
The preparation of the key intermediate, 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde, is a critical step. A common and effective method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction . nih.govorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative like N,N-dimethylformamide (DMF). nih.govijpcbs.commasterorganicchemistry.commasterorganicchemistry.comresearchgate.net
A plausible synthetic route to 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde could start from 3-iodo-1-methyl-1H-pyrazole. youtube.comrlavie.com This starting material can then be subjected to the Vilsmeier-Haack reaction to introduce the aldehyde group at the C4 position. The reaction generally proceeds by electrophilic substitution on the electron-rich pyrazole ring.
Alternatively, a route starting from a protected 3,4-diiodopyrazole has been described. researchgate.netguidechem.com In this approach, the pyrazole nitrogen is first protected, for example, with an ethoxyethyl (EtOEt) group. Then, a selective metal-halogen exchange at the C4 position followed by quenching with a formylating agent can yield the 4-carbaldehyde. Subsequent deprotection and N-methylation would lead to the desired substrate. A reported synthesis of the closely related 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde highlights the feasibility of this strategy. researchgate.netguidechem.com
Stereoselective Reduction Techniques (if applicable)
For the reduction of 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde to this compound, the product is achiral as the carbon atom bearing the newly formed hydroxyl group is not a stereocenter. Therefore, stereoselective reduction techniques are not applicable in this specific transformation. The primary goal is the chemoselective reduction of the aldehyde group without affecting the iodo substituent or the pyrazole ring.
Optimization of Reaction Conditions and Reagent Selection
The choice of reducing agent and the optimization of reaction conditions are crucial for the efficient and clean conversion of the aldehyde to the alcohol. The presence of the iodo substituent necessitates the use of a mild reducing agent to avoid undesired side reactions, such as hydrodeiodination.
Commonly used reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) and diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.commasterorganicchemistry.comscispace.comwikipedia.orgyoutube.comresearchgate.netorganic-chemistry.orgnih.gov
Sodium Borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones. masterorganicchemistry.comscispace.comwikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated through standard work-up procedures.
Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent that can be used for the reduction of aldehydes to primary alcohols. masterorganicchemistry.comyoutube.comyoutube.com A key advantage of DIBAL-H is its high reactivity, which often allows for reactions to be conducted at low temperatures, enhancing chemoselectivity. masterorganicchemistry.comyoutube.comyoutube.com
The reduction of 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde with DIBAL-H would typically be performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at low temperatures, commonly -78 °C. youtube.com The low temperature is crucial to control the reactivity of the DIBAL-H and prevent over-reduction or side reactions.
The stoichiometry of DIBAL-H is also an important factor to consider. Usually, a slight excess of the reducing agent is used to ensure complete conversion of the starting material. The reaction is typically stirred at low temperature for a period of time, and then quenched by the addition of a suitable reagent, such as water, methanol, or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), to decompose the excess DIBAL-H and the aluminum complexes formed during the reaction.
Optimization of the reaction would involve varying the solvent, temperature, reaction time, and the stoichiometry of DIBAL-H to maximize the yield of this compound while minimizing the formation of any byproducts.
Alternative Reducing Agents for Carbaldehyde Conversion
The reduction of a carbaldehyde to a primary alcohol is a fundamental transformation in organic synthesis. In the context of a molecule like 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde, the choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the carbon-iodine bond or reactions involving the pyrazole ring. While sodium borohydride (NaBH4) is a commonly employed reagent for its mild nature and selectivity for aldehydes and ketones, several other reducing agents offer distinct advantages in terms of reactivity, selectivity, and ease of handling. ugm.ac.idorganic-chemistry.org
Catalytic Transfer Hydrogenation:
One notable alternative is catalytic transfer hydrogenation (CTH). This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. rsc.org CTH offers a milder and often more selective alternative to catalytic hydrogenation using hydrogen gas, which might lead to dehalogenation of the iodo-substituted pyrazole. The choice of catalyst and hydrogen donor can be fine-tuned to optimize the reaction conditions.
Metal Hydride Reagents:
Beyond sodium borohydride, other metal hydride reagents can be considered. Lithium aluminium hydride (LiAlH4) is a more powerful reducing agent but may lack the chemoselectivity required for this specific substrate, potentially leading to the reduction of the C-I bond. researchgate.net Diisobutylaluminium hydride (DIBAL-H) is another option that can be effective at low temperatures, sometimes offering different selectivity profiles compared to NaBH4. researchgate.net
N-Heterocyclic Carbene (NHC)-Boranes:
N-Heterocyclic carbene (NHC)-boranes have emerged as stable and easy-to-handle reducing agents. nih.govnih.gov These reagents can reduce aldehydes, and their reactivity can be modulated by the addition of activators like acetic acid. nih.govnih.gov This allows for a degree of control over the reduction process.
Below is a comparative table of potential alternative reducing agents for the conversion of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.
| Reducing Agent System | Typical Reaction Conditions | Potential Advantages | Potential Disadvantages |
| Sodium Borohydride (NaBH4) | Methanol or Ethanol, Room Temperature | Mild, selective for carbonyls, readily available | May require careful control to avoid side reactions |
| Catalytic Transfer Hydrogenation | Isopropanol, Metal Catalyst (e.g., Ru, Ir), Heat | High chemoselectivity, avoids H2 gas | Catalyst cost and optimization may be required |
| Diisobutylaluminium Hydride (DIBAL-H) | Aprotic solvent (e.g., Toluene), Low Temperature | Can offer different selectivity, effective at low temp | More reactive than NaBH4, requires inert atmosphere |
| NHC-Borane / Acetic Acid | Aprotic solvent (e.g., CH2Cl2), Room Temperature | Stable, easy to handle, tunable reactivity | Reagent cost may be higher |
Reaction Efficiency and Scalability Considerations
Reaction Efficiency:
Scalability:
Scaling up a chemical synthesis from the laboratory to an industrial scale presents several challenges. For the reduction of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde, important scalability considerations include:
Reagent Cost and Availability: For large-scale production, the cost and reliable supply of all reagents, including the reducing agent and solvents, are critical factors. Reagents like sodium borohydride are generally inexpensive and readily available, making them attractive for scalable processes. ugm.ac.id
Process Safety: The safety of the process is non-negotiable. Reactions involving highly reactive or flammable reagents require specialized equipment and handling procedures. The thermal stability of the reaction mixture and the potential for runaway reactions must be carefully assessed.
Waste Management: The environmental impact of the process, including the generation and disposal of waste, is an increasingly important consideration. The development of greener synthetic routes with higher atom economy and the use of recyclable catalysts are key aspects of sustainable chemical manufacturing.
The following table summarizes key considerations for the scalability of the reduction step.
| Scalability Factor | Key Considerations |
| Reagent Selection | Cost, availability, and safety of the reducing agent and solvents. |
| Reaction Conditions | Temperature control, reaction time, and concentration optimization for large-scale reactors. |
| Work-up and Purification | Development of non-chromatographic purification methods like crystallization or distillation. |
| Process Safety | Hazard analysis of reagents and reaction conditions, including thermal stability and gas evolution. |
| Environmental Impact | Minimization of waste, use of greener solvents, and potential for catalyst recycling. |
Chemical Transformations and Reactivity of 3 Iodo 1 Methyl 1h Pyrazol 4 Yl Methanol
Reactions Involving the Primary Alcohol Moiety
The primary alcohol group is the most reactive site for many chemical transformations of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol under non-ring-modifying conditions. Its reactivity is typical of a primary alcohol, allowing for esterification, etherification, oxidation, and halogenation.
The primary alcohol of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. This reaction, known as Fischer esterification when reacting with a carboxylic acid, results in the formation of the corresponding ester. While specific examples of esterification starting from this compound are not extensively documented in the literature, the general reactivity of primary alcohols suggests that this transformation is readily achievable.
The reverse reaction, the hydrolysis of pyrazole-4-carboxylic acid esters to their corresponding carboxylic acids, is well-documented, particularly in the synthesis of agrochemical intermediates. For instance, the hydrolysis of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a key step in the production of the corresponding carboxylic acid, a vital building block for several fungicides google.comwikipedia.org.
A common method for the synthesis of methyl esters from carboxylic acids is the use of diazomethane (B1218177) or trimethylsilyldiazomethane (B103560). For example, 1-methyl-1H-pyrazole-4-carboxylic acid can be converted to its methyl ester in high yield using trimethylsilyldiazomethane in methanol (B129727) chemicalbook.com.
Table 1: Examples of Esterification and Related Reactions in Pyrazole (B372694) Derivatives
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
| 1-Methyl-4-pyrazolecarboxylic acid | Trimethylsilyldiazomethane, Methanol | Methyl 1-methyl-1H-pyrazole-4-carboxylate | 76 | chemicalbook.com |
| Methyl pyrazole-4-carboxylate | Potassium carbonate, Methyl iodide | 1-Methyl-1H-pyrazole-4-carboxylate methyl ester | 90 | chemicalbook.com |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Sodium hydroxide | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | - | wikipedia.org |
Etherification of the primary alcohol in this compound can be accomplished through various synthetic methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether linkage.
More advanced methods, such as copper-catalyzed cross-dehydrogenative coupling (CDC) reactions, have been used to form C-O bonds between phenols and cyclic ethers, with pyrazolate-based metal-organic frameworks acting as efficient catalysts acs.org. This highlights the ongoing research into novel etherification methods within the broader field of pyrazole chemistry.
The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde, or the carboxylic acid, 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid, depending on the oxidizing agent and reaction conditions.
The synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde is documented, implying that the oxidation of the parent alcohol is a viable synthetic route researchgate.net. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used to stop the oxidation at the aldehyde stage.
Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is a valuable synthetic intermediate. The synthesis of structurally similar pyrazole-4-carboxylic acids is of significant industrial importance, particularly in the development of fungicides wikipedia.orggoogle.comgoogle.com. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component of several commercial succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides wikipedia.org. The synthesis of this and other pyrazole-4-carboxylic acids often involves the hydrolysis of a corresponding ester or nitrile, or the carboxylation of a Grignard reagent formed from a 4-halopyrazole google.com.
Table 2: Examples of Related Pyrazole Aldehydes and Carboxylic Acids
| Compound Name | CAS Number | Molecular Formula | Notes | Reference |
| 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde | 1946818-23-0 | C₅H₅IN₂O | The aldehyde oxidation product. | researchgate.net |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | C₆H₆F₂N₂O₂ | An important agrochemical intermediate. | wikipedia.org |
| 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | - | C₅H₅BrN₂O₂ | Synthesized from the corresponding ethyl ester via hydrolysis. | google.com |
The hydroxyl group of this compound can be replaced by a halogen atom to form a 4-(halomethyl)pyrazole derivative. This transformation is a key step in the synthesis of various functionalized pyrazoles, as the resulting halomethyl group is a good leaving group for subsequent nucleophilic substitution reactions.
The conversion of primary alcohols to alkyl chlorides is commonly achieved using thionyl chloride (SOCl₂). The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion, liberating sulfur dioxide and hydrogen chloride as byproducts researchgate.netpku.edu.cn.
While the direct reaction of this compound with thionyl chloride has not been specifically detailed, this transformation is expected to proceed under standard conditions. It is important to note that the reaction of thionyl chloride with hydroxyl groups directly attached to the pyrazole ring (pyrazolones) can sometimes lead to unexpected dimerization products rather than simple chlorination nih.govbeilstein-journals.org. However, for a primary alcohol on a side chain, the conversion to the corresponding chloride is the more probable outcome.
The synthesis of other halomethyl derivatives, such as bromomethyl or iodomethyl pyrazoles, can be achieved using appropriate halogenating agents. For example, phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are commonly used to convert primary alcohols to alkyl bromides. Similarly, the reaction with phosphorus triiodide (PI₃), often generated in situ from iodine and phosphorus, can yield the corresponding alkyl iodide. These transformations would produce 4-(bromomethyl)-3-iodo-1-methyl-1H-pyrazole and 4-(iodomethyl)-3-iodo-1-methyl-1H-pyrazole, respectively, providing versatile intermediates for further synthetic modifications.
Amidation and Amination Reactions
Direct amidation and amination reactions originating from the hydroxymethyl group of this compound are not extensively documented. However, these transformations can be achieved through multi-step synthetic sequences involving the functionalization of the hydroxymethyl group.
Amination: A plausible route to amines involves a two-step process: the oxidation of the primary alcohol to an aldehyde, followed by reductive amination. The oxidation of (pyrazol-4-yl)methanol derivatives to the corresponding pyrazole-4-carbaldehydes can be accomplished using various oxidizing agents, such as pyridinium chlorochromate (PCC). Subsequently, the resulting aldehyde can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the desired amine product. This two-stage approach is a common strategy for the amination of carbonyl compounds. ineosopen.orgresearchgate.net
Amidation: To form an amide, the hydroxymethyl group would first need to be oxidized to a carboxylic acid. This transformation can be achieved using stronger oxidizing agents. The resulting pyrazole-4-carboxylic acid can then be coupled with an amine to form the corresponding amide. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), are commonly employed to facilitate this transformation. nih.gov
Reactions Involving the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity in electrophilic aromatic substitution (SEAr) is influenced by the electronic properties of its substituents. In this compound, the pyrazole ring is substituted with a 1-methyl group, a 3-iodo group, and a 4-hydroxymethyl group. The nitrogen atom at the 1-position bearing a methyl group is an electron-donating group, which activates the ring towards electrophilic attack. Conversely, the iodine atom at the C3 position is an electron-withdrawing group and deactivates the ring.
Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. nih.gov However, since this position is already occupied by the hydroxymethyl group in the target molecule, any further electrophilic substitution would be directed to the C5 position. The combined electronic effects of the existing substituents will dictate the feasibility and regioselectivity of such reactions. For instance, iodination of 1-aryl-3-CF3-1H-pyrazoles has been shown to occur at the C4 or C5 position depending on the reaction conditions, illustrating that substitution at C5 is indeed possible. researchgate.net
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.
In the case of this compound, the pyrazole ring is considered electron-rich due to the presence of the nitrogen atoms and the activating methyl group. The molecule lacks strong electron-withdrawing substituents necessary to activate the ring for a classical SNAr reaction. Therefore, the direct displacement of the iodide at the C3 position by a nucleophile via an addition-elimination mechanism is generally considered unfavorable under standard conditions.
Cross-Coupling Reactions at the C3-Iodine Position
The carbon-iodine bond at the C3 position of the pyrazole ring is a key site for functionalization via palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in such transformations makes this compound a valuable substrate for constructing more complex molecules. wikipedia.org
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. The 3-iodopyrazole moiety readily participates in this reaction, coupling with a variety of aryl and vinyl boronic acids or their esters. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. The reaction conditions can be tuned by the choice of catalyst, ligand, base, and solvent to achieve high yields. Notably, Suzuki-Miyaura couplings have been successfully performed on unprotected N-H pyrazoles and related nitrogen-rich heterocycles, suggesting that the hydroxymethyl group on the target molecule is unlikely to interfere with the reaction. nih.govnih.gov
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Chloroindazole | 5-Indole boronic acid | Pd2(dba)3 / XPhos | K3PO4 | Dioxane/H2O | 100 °C, 15 h | 94 | nih.gov |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh3)4 | Na2CO3 | Dioxane | µW, 120 °C, 40 min | 87 | nih.gov |
| 3-Iodo-5-methoxy-1H-indazole | Pinacol vinyl boronate | Pd(PPh3)4 | Na2CO3 | Dioxane | µW, 120 °C, 40 min | 75 | nih.gov |
| 1-Aryl-3-CF3-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | THF/H2O | Reflux, 2 d | 56 | researchgate.net |
The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The 3-iodo-1-methyl-pyrazole scaffold is an excellent substrate for this transformation, allowing for the introduction of various alkynyl groups at the C3 position. Studies on substituted 3-iodopyrazoles have demonstrated that this reaction proceeds efficiently under standard Sonogashira conditions, leading to the corresponding 3-alkynylpyrazole derivatives in good to high yields. researchgate.netresearchgate.net The reactivity order for halides in Sonogashira coupling is I > Br > Cl, making the iodo-substituted compound particularly suitable. wikipedia.org
| 3-Iodopyrazole Derivative | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-(N-Boc)-3-iodopyrazole | Pd(PPh3)2Cl2, CuI | Et3N | DMF | RT, 2 h | 65 | researchgate.net |
| 1-(EtOEt)-3-iodopyrazole | Pd(PPh3)2Cl2, CuI | Et3N | DMF | RT, 2 h | 63 | researchgate.net |
| 1-(EtOEt)-3-iodo-4-bromopyrazole | Pd(PPh3)2Cl2, CuI | Et3N | DMF | RT, 2 h | 64 | researchgate.net |
| 1-(EtOEt)-3-iodo-4-methylpyrazole | Pd(PPh3)2Cl2, CuI | Et3N | DMF | RT, 2 h | 70 | researchgate.net |
| 1-Aryl-3-CF3-5-iodo-1H-pyrazole | Pd(PPh3)4, CuI | Et3N | THF | 80 °C, 24 h | 75 | researchgate.net |
Heck and Stille Coupling Reactions
The Heck and Stille reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. Given that this compound is an aryl iodide, it is expected to be a suitable substrate for these transformations.
Heck Reaction
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov Studies on the Heck reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes have demonstrated the feasibility of this transformation on the 4-iodopyrazole (B32481) scaffold. researchgate.net For instance, the reaction of 1-trityl-4-iodopyrazole with acrylates has been shown to proceed in high yields. researchgate.net The choice of ligand is crucial, with P(OEt)3 being identified as suitable for this cross-coupling reaction. researchgate.net
A variety of alkenes can be coupled with 1-protected-4-iodo-1H-pyrazoles, generally affording E-alkene products selectively. researchgate.net However, reactions with certain alkenes, like methyl vinyl ketone or acrylonitrile, may result in a mixture of E- and Z-isomers. researchgate.net
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide or pseudohalide. wikipedia.org This reaction is known for its versatility and tolerance of a wide range of functional groups. organic-chemistry.org Aryl iodides are common electrophiles in Stille couplings. wikipedia.org While specific examples with 4-iodopyrazoles are not detailed in the provided search results, the general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. numberanalytics.com
Typical conditions for the Stille coupling of aryl iodides involve a palladium catalyst, such as Pd(PPh3)4 or Pd(dba)2, often with a phosphine (B1218219) ligand, in a suitable solvent like DMF or THF. organic-chemistry.orgnumberanalytics.com
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has been successfully applied to 4-halopyrazole systems. For instance, the coupling of 4-halo-1H-1-tritylpyrazoles with various amines has been investigated. nih.gov
The choice of the halogen on the pyrazole ring can influence the reaction outcome, with 4-bromo-1-tritylpyrazole being reported as more effective than the corresponding 4-iodo derivative in some cases. nih.gov The nature of the amine also plays a significant role; amines lacking a β-hydrogen tend to give good yields, while those with a β-hydrogen may lead to lower yields due to competing β-elimination. nih.gov Microwave irradiation can be employed to expedite these reactions, which often require high temperatures. nih.gov
Direct Arylation Reactions
Direct arylation reactions are an increasingly important tool in organic synthesis, as they allow for the formation of aryl-aryl bonds through C-H bond activation, thus avoiding the pre-functionalization of one of the coupling partners. In the context of 4-iodopyrazoles, studies have shown that it is possible to achieve chemoselective direct arylation at the C5 position of the pyrazole ring without affecting the C4-iodo bond. rsc.org
This transformation is typically carried out using a simple, phosphine-free palladium catalyst system, such as Pd(OAc)2 with a base like KOAc in a solvent like DMA. rsc.org The reaction is tolerant of various functional groups on the aryl bromide coupling partner. The intact C-I bond in the product allows for subsequent cross-coupling reactions, making this a valuable synthetic strategy for the preparation of polysubstituted pyrazoles. rsc.org
Transformations Involving the N1-Methyl Group
The N1-methyl group in this compound is generally considered to be stable and unreactive under the conditions typically employed for palladium-catalyzed cross-coupling reactions such as the Heck, Stille, and Buchwald-Hartwig reactions. The available scientific literature does not indicate that this group participates in or is altered by these transformations. The primary reactive site of the molecule in these contexts is the carbon-iodine bond at the C4 position. Therefore, transformations involving the N1-methyl group are not considered applicable in the context of these specific coupling reactions.
Role As a Key Synthetic Intermediate in Complex Organic Architectures
Precursor in the Synthesis of Diverse Pyrazole-Containing Scaffolds
The pyrazole (B372694) ring is a privileged scaffold found in numerous pharmaceuticals and functional materials. nih.govmdpi.com (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol serves as a foundational precursor for accessing a wide array of more complex pyrazole derivatives. The dual functionality of the molecule is key to its utility.
The hydroxymethyl group can be readily converted into other functionalities. For instance, treatment with thionyl chloride efficiently transforms the alcohol into the corresponding chloride, yielding 4-(chloromethyl)-3-iodo-1-methyl-1H-pyrazole. google.com This transformation is significant as it converts the nucleophilic alcohol into a reactive electrophilic site, opening up pathways for subsequent nucleophilic substitution reactions to introduce new side chains or link the pyrazole to other molecular fragments.
Simultaneously, the iodine atom at the 3-position is primed for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. arkat-usa.orgresearchgate.net Methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are widely applied to aryl iodides, can be employed to introduce diverse aryl, alkynyl, or amino groups at this position. This dual reactivity allows for a modular approach to synthesizing highly substituted and diverse pyrazole-containing scaffolds.
| Starting Material | Reagent | Product | Significance | Reference |
|---|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | 4-(Chloromethyl)-3-iodo-1-methyl-1H-pyrazole | Converts nucleophilic -CH₂OH to electrophilic -CH₂Cl for further substitution. | google.com |
Utility in the Construction of Macrocyclic and Polycyclic Systems
The strategic placement of reactive sites on the this compound scaffold makes it particularly suitable for the synthesis of complex ring systems. Its application as a key intermediate in the synthesis of heteroaromatic macrocyclic ether chemotherapeutic agents has been documented. google.com
In these syntheses, the pyrazole unit is incorporated as a central structural element of the macrocycle. The synthetic route leverages the bifunctional nature of the molecule. Typically, the hydroxymethyl group (or its chlorinated derivative) is used to form an ether linkage, which constitutes part of the macrocyclic ring. The iodine atom can then be used in a subsequent step, often an intramolecular cross-coupling reaction, to close the macrocycle or to attach other complex fragments to the pyrazole core. This approach demonstrates the compound's value in convergent synthetic strategies, where pre-functionalized fragments are combined to build large, complex structures.
Contribution to the Synthesis of Highly Functionalized Heterocyclic Systems
The creation of highly functionalized heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science. nih.gov this compound is an exemplary building block for this purpose. The term "highly functionalized" refers to molecules possessing multiple, distinct chemical groups that impart specific properties or allow for further chemical manipulation.
The journey from this compound to a complex target molecule involves a series of functional group interconversions and coupling reactions. As detailed in patent literature, its conversion to 4-(chloromethyl)-3-iodo-1-methyl-1H-pyrazole is a first step in this process. google.com This intermediate can then participate in reactions to form ether linkages, while the iodine atom remains available for metal-catalyzed cross-coupling. This allows for the precise and controlled introduction of complexity, leading to final structures, such as macrocyclic ethers, that are densely packed with functional groups essential for their intended biological activity. google.com
Strategic Integration into Multi-Step Organic Syntheses
The efficiency of a multi-step organic synthesis relies heavily on the strategic selection of intermediates that can introduce key structural features and provide handles for subsequent transformations. youtube.com this compound fits this role perfectly. Its documented use in the synthesis of potential chemotherapeutic agents showcases its integration into complex, linear, or convergent synthetic plans. google.comgoogleapis.com
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique allows for the calculation of the molecular formula with a high degree of confidence.
For (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol, with a molecular formula of C₅H₇IN₂O, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. This calculated value serves as a benchmark for experimental HRMS analysis. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₅H₈IN₂O]⁺ | 238.9676 |
| [M+Na]⁺ | [C₅H₇IN₂NaO]⁺ | 260.9495 |
| [M+K]⁺ | [C₅H₇IN₂KO]⁺ | 276.9234 |
Note: Data is based on theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. While specific experimental data for this compound is not widely published, a theoretical analysis based on its structure allows for the prediction of its NMR spectra.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.
N-methyl protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom of the pyrazole (B372694) ring.
Hydroxymethyl protons: A signal for the two protons of the CH₂ group, which may appear as a singlet or a doublet depending on the coupling with the hydroxyl proton.
Hydroxyl proton: A broad singlet for the OH proton, the chemical shift of which can be concentration and solvent dependent.
Pyrazole ring proton: A singlet for the proton attached to the C5 position of the pyrazole ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 3.7 - 4.0 | Singlet | 3H |
| CH₂OH | 4.4 - 4.7 | Singlet | 2H |
| OH | Variable | Broad Singlet | 1H |
| Pyrazole C5-H | 7.5 - 7.8 | Singlet | 1H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.
N-methyl carbon: A signal for the carbon of the N-methyl group.
Hydroxymethyl carbon: A signal for the carbon of the CH₂OH group.
Pyrazole ring carbons: Signals for the three carbon atoms of the pyrazole ring. The carbon atom bearing the iodine (C3) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 40 |
| CH₂OH | 55 - 60 |
| C3-I | 80 - 85 |
| C4 | 140 - 145 |
| C5 | 130 - 135 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily be used to confirm the absence of proton-proton coupling for the singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to connect the proton signals of the N-CH₃, CH₂OH, and C5-H to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is critical for establishing the connectivity of the molecule. For instance, correlations would be expected between the N-CH₃ protons and the C3 and C5 carbons of the pyrazole ring, and between the CH₂OH protons and the C3 and C4 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It could be used to confirm the spatial relationship between the N-methyl group and the C5-H proton on the pyrazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl and pyrazole functionalities.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| O-H (alcohol) | Stretching, broad | 3200 - 3600 |
| C-H (N-methyl and pyrazole) | Stretching | 2850 - 3100 |
| C=N / C=C (pyrazole ring) | Stretching | 1450 - 1600 |
| C-O (alcohol) | Stretching | 1000 - 1260 |
Note: These are predicted ranges for characteristic functional group absorptions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a powerful tool for confirming the identity and assessing the purity of a compound.
In the analysis of this compound, LC would be used to separate the compound from any impurities. The eluent from the LC column is then introduced into the mass spectrometer, which provides a mass spectrum of the analyte. For this compound, the expected mass-to-charge ratio for the protonated molecule ([M+H]⁺) is approximately 239. Experimental data from patent literature confirms the observation of this ion, with a reported m/z of 239 [M+H]⁺. This confirms the molecular weight of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of synthesized chemical compounds. This method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For a novel compound such as this compound, a specific HPLC method would be developed and validated to quantify its purity and identify any potential impurities.
The development of an HPLC method for purity assessment of this compound would involve a systematic evaluation of several key parameters to achieve optimal separation of the main compound from any starting materials, by-products, or degradation products. These parameters typically include the choice of the stationary phase (e.g., a C18 reversed-phase column), the composition of the mobile phase (often a mixture of an aqueous solvent and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength.
A typical HPLC analysis for purity would be presented with the results summarized in a data table, indicating the retention time, peak area, and the calculated percentage of each component in the sample.
Interactive Data Table: Illustrative HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.54 | 1580 | 0.08 | Impurity A |
| 2 | 4.78 | 1986500 | 99.82 | This compound |
| 3 | 6.12 | 2250 | 0.10 | Impurity B |
Note: The data presented in this table is illustrative and represents a typical purity assessment for a high-purity chemical standard. The specific retention times and impurity profiles would be unique to the particular sample and the HPLC method used.
X-Ray Crystallography for Solid-State Structure Determination
While information on the crystal structure of this compound is not widely available in public databases, X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of a crystalline compound. This powerful analytical technique provides precise information about the spatial arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Should a suitable single crystal of this compound be obtained, it would be subjected to X-ray diffraction analysis. The resulting diffraction pattern is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.
The crystallographic data obtained would be summarized in a standardized format, providing key parameters that describe the crystal's unit cell and the quality of the structural determination. While the crystal structure for the specific title compound is not available, related structures, such as that of 4-iodo-1H-pyrazole, have been reported, demonstrating the utility of this technique in elucidating the structures of iodinated pyrazole derivatives. mdpi.com
Interactive Data Table: Representative Crystallographic Data for a Pyrazole Derivative
| Parameter | Value |
| Empirical Formula | C4H5IN2O |
| Formula Weight | 239.99 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 9.876 |
| β (°) | 110.25 |
| Volume (ų) | 807.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.972 |
| R-factor | 0.035 |
Note: This table provides representative data for a hypothetical crystalline compound and does not represent the actual crystallographic data for this compound.
Future Research Directions and Unexplored Reactivity
Development of Novel and Sustainable Synthetic Routes
While established methods for the synthesis of iodinated pyrazoles exist, a key area for future research is the development of more efficient, atom-economical, and environmentally benign synthetic pathways. nih.govbenthamdirect.com Traditional syntheses often involve harsh conditions or hazardous reagents. researchgate.net Future work could focus on one-pot, multi-component reactions that construct the substituted pyrazole (B372694) core in a single step from simple precursors. researchgate.netacs.org For instance, developing a one-step route from readily available starting materials that avoids the isolation of intermediates would significantly enhance the compound's accessibility. nih.govacs.org Research into novel cyclization strategies, perhaps utilizing new catalytic systems, could also yield more direct and sustainable access to this and related pyrazole structures. organic-chemistry.orgorientjchem.org
Exploration of Catalyst-Free or Green Chemistry Approaches
In line with the principles of green chemistry, future synthetic efforts should aim to minimize waste and energy consumption. nih.gov This includes the exploration of catalyst-free reactions, reactions in aqueous media, and the use of alternative energy sources like microwave or ultrasonic irradiation. benthamdirect.comresearchgate.netthieme-connect.com The development of solid-phase syntheses could also facilitate easier purification and reduce solvent usage. nih.gov Investigating reactions under solvent-free "grinding" conditions is another promising green approach that has been applied to other pyrazole syntheses. researchgate.net The goal is to create methodologies that are not only high-yielding but also inherently safer and more sustainable. nih.govbenthamdirect.com
| Green Chemistry Approach | Potential Benefit for Synthesis |
| Aqueous Media | Reduces reliance on volatile organic solvents. acs.orgthieme-connect.com |
| Microwave/Ultrasound | Can accelerate reaction rates and improve yields. benthamdirect.comresearchgate.net |
| Catalyst-Free Reactions | Simplifies purification and avoids toxic metal catalysts. researchgate.net |
| Multi-component Reactions | Increases efficiency by combining several steps into one pot. nih.govresearchgate.net |
Asymmetric Synthesis and Enantioselective Transformations
Although (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanol itself is achiral, it serves as a valuable precursor for the synthesis of chiral molecules. Future research could explore the enantioselective transformation of the hydroxymethyl group. For example, asymmetric oxidation to a chiral sulfoxide (B87167) or esterification with a chiral acid could introduce a stereocenter. Furthermore, derivatives of this compound could participate in catalytic asymmetric reactions to produce highly functionalized, chiral pyrazole and pyrazolone (B3327878) derivatives. rsc.orgthieme-connect.com The development of N-heterocyclic carbene (NHC)-catalyzed cycloaddition reactions, for instance, has proven effective for creating complex chiral pyrano[2,3-c]pyrazole structures. acs.orgacs.org
New Reaction Pathways for Advanced Functionalization
The true synthetic potential of this compound lies in the differential reactivity of its iodo and hydroxymethyl groups. The carbon-iodine bond is particularly ripe for exploration in various cross-coupling reactions.
Cross-Coupling Reactions: The C(3)-I bond is an ideal handle for palladium-, copper-, or nickel-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. nih.govresearchgate.netarkat-usa.org These reactions would allow for the introduction of a vast array of aryl, alkynyl, vinyl, and amino substituents at the 3-position, creating a library of complex pyrazoles. Investigating the selective functionalization of the C-I bond while preserving the hydroxymethyl group (or vice versa) is a key research direction. researchgate.net
Functionalization of the Hydroxymethyl Group: The -CH₂OH group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of chemical transformations. The aldehyde can undergo Wittig reactions, reductive aminations, or be used to form other heterocyclic rings. The carboxylic acid can be converted to amides, esters, or acid chlorides.
Intramolecular Cyclizations: By first modifying the hydroxymethyl group, subsequent intramolecular reactions involving the C-I bond could lead to novel fused heterocyclic systems. For example, converting the alcohol to an amine and then performing an intramolecular Buchwald-Hartwig reaction could yield pyrazolo-fused nitrogen-containing rings.
| Reaction Type | Functional Group Targeted | Potential New Functionality |
| Suzuki Coupling | C-I | Aryl, Heteroaryl |
| Sonogashira Coupling | C-I | Alkynyl researchgate.netarkat-usa.org |
| Oxidation | -CH₂OH | Aldehyde, Carboxylic Acid |
| Esterification/Amidation | -CH₂OH | Esters, Amides |
Application in Materials Science and Supramolecular Chemistry (if applicable)
The rigid, aromatic pyrazole core, combined with its capacity for functionalization, makes derivatives of this compound interesting candidates for materials science. The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, suggesting potential applications in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The ability to introduce diverse functionalities via the iodo and hydroxymethyl groups could allow for the fine-tuning of the properties of these materials, such as porosity, catalytic activity, or luminescence.
In supramolecular chemistry, pyrazole derivatives can participate in hydrogen bonding and π-π stacking interactions. demokritos.gr By attaching specific recognition motifs, it may be possible to design molecules that self-assemble into complex, ordered structures like gels, liquid crystals, or molecular capsules. demokritos.gryoutube.com
Design of Structurally Diverse Pyrazole Derivatives for Chemical Libraries
This compound is an excellent starting point for the creation of chemical libraries for drug discovery and agrochemical research. whiterose.ac.ukresearchgate.netmdpi.com The pyrazole scaffold is a "privileged structure" found in many biologically active compounds. mdpi.comnih.gov By systematically applying the functionalization strategies outlined above (e.g., cross-coupling, oxidation, amidation), a large and diverse library of novel pyrazole derivatives can be synthesized. nih.govwhiterose.ac.uk High-throughput synthesis and screening of these libraries could accelerate the discovery of new lead compounds for various therapeutic targets or as novel herbicides and fungicides. whiterose.ac.ukresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
